ETHYL STEAROYLACETATE

Description

Properties

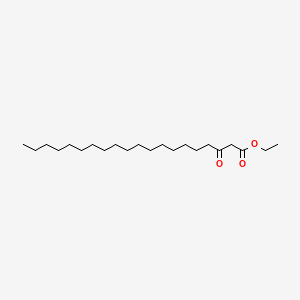

IUPAC Name |

ethyl 3-oxoicosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)20-22(24)25-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZUZHXUJXYSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064571 | |

| Record name | Eicosanoic acid, 3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7146-82-9 | |

| Record name | Ethyl 3-oxoeicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7146-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl stearoylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosanoic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eicosanoic acid, 3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Eicosanoic acid, 3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxoicosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL STEAROYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVM6SZF0TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ETHYL STEAROYLACETATE fundamental properties

An In-depth Technical Guide to the Fundamental Properties of Ethyl Stearoylacetate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (ESA) is a β-keto ester, a class of organic compounds characterized by a ketone functional group on the carbon atom beta to an ester group. This arrangement of functional groups imparts unique chemical properties, making β-keto esters highly valuable intermediates in organic synthesis. ESA, with its long C18 stearoyl chain, combines the characteristics of a fatty acid ester with the versatile reactivity of an acetoacetate moiety. This guide provides a comprehensive overview of the fundamental properties of this compound, designed for researchers, scientists, and professionals in drug development who may leverage its unique structure for creating complex molecules and novel chemical entities.

Chemical Identity and Structure

Correctly identifying a chemical compound is the foundation of all scientific investigation. This compound is systematically named based on its constituent parts: the "stearoyl" group derived from stearic acid (an 18-carbon saturated fatty acid), the "acet" root indicating a two-carbon chain between the carbonyls, and the "ethyl" ester group.

-

IUPAC Name: ethyl 3-oxoicosanoate

-

InChI Key: ZSZUZHXUJXYSMM-UHFFFAOYSA-N[1]

Keto-Enol Tautomerism

A defining characteristic of β-keto esters is their existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. The α-protons (located on the carbon between the two carbonyl groups) are acidic, allowing for the formation of a resonance-stabilized enolate ion, which can be protonated to yield the enol tautomer. This equilibrium is fundamental to the reactivity of this compound.

Caption: Keto-enol tautomerism of this compound.

Physicochemical Properties

The physical properties of this compound are dictated by its long aliphatic chain, which imparts significant lipophilicity, and the polar β-keto ester group. While extensive experimental data for this specific molecule is not widely published, properties can be reliably estimated based on its structure and comparison with related compounds like ethyl stearate and ethyl acetoacetate.

| Property | Value / Description | Source / Analogy |

| Appearance | Expected to be a low-melting solid or waxy liquid at room temperature. | Analogy with Ethyl Stearate (M.P. 34-38 °C)[4][5] |

| Boiling Point | High boiling point, expected to be >220 °C at reduced pressure. | Analogy with Ethyl Stearate (213-215 °C at 15 mmHg)[5][6] |

| Density | Expected to be less than water, ~0.9 g/mL. | Analogy with Ethyl Stearate (~0.88-0.90 g/mL)[6] |

| Solubility | Insoluble in water.[7] Soluble in common organic solvents like ethanol, diethyl ether, acetone, and ethyl acetate. | General ester properties[7]; Analogy with Stearic Acid[8] & Ethyl Stearate[6] |

| XlogP (Predicted) | 8.7 | PubChemLite[9] |

Spectroscopic Profile

Spectroscopic analysis is critical for structure verification. The following is a predicted profile for this compound based on its functional groups and by analogy to similar structures.

¹H NMR Spectroscopy

-

~0.88 ppm (triplet, 3H): Terminal methyl group (-CH₃) of the stearoyl chain.

-

~1.25 ppm (multiplet, ~28H): Methylene protons (-(CH₂)₁₄-) of the long alkyl chain.

-

~1.28 ppm (triplet, 3H): Methyl protons of the ethyl ester group (-OCH₂CH₃).

-

~2.55 ppm (triplet, 2H): Methylene protons α to the ketone carbonyl (-CH₂-C=O).

-

~3.45 ppm (singlet, 2H): Methylene protons between the two carbonyls (α-protons, -C(=O)CH₂C(=O)-). This signal's integration may be less than 2H due to enolization.

-

~4.20 ppm (quartet, 2H): Methylene protons of the ethyl ester group (-OCH₂CH₃).

-

~12.0 ppm (broad singlet, <1H): Enolic hydroxyl proton (-OH), if visible. Often exchanges with solvent.

¹³C NMR Spectroscopy

-

~14.0 ppm: Terminal methyl carbon of the stearoyl chain.

-

~14.2 ppm: Methyl carbon of the ethyl ester group.

-

~22.7 - 34.0 ppm: Multiple signals from the methylene carbons of the stearoyl chain.

-

~45.0 ppm: Methylene carbon α to the ketone.

-

~49.5 ppm: Methylene carbon between the carbonyls (α-carbon).

-

~61.5 ppm: Methylene carbon of the ethyl ester group.

-

~168.0 ppm: Ester carbonyl carbon.

-

~203.0 ppm: Ketone carbonyl carbon.

Infrared (IR) Spectroscopy

-

2920 & 2850 cm⁻¹ (strong, sharp): C-H stretching of the long alkyl chain.

-

~1745 cm⁻¹ (strong, sharp): C=O stretching of the ester carbonyl.

-

~1715 cm⁻¹ (strong, sharp): C=O stretching of the ketone carbonyl.

-

~1650 cm⁻¹ (variable): C=C stretching of the enol form.

-

~1200 cm⁻¹ (strong): C-O stretching of the ester.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 354.31.

-

Key Fragmentation Patterns: Expect losses corresponding to the ethyl ester group (e.g., loss of -OC₂H₅, m/z = 45) and characteristic cleavages along the long alkyl chain. A McLafferty rearrangement involving the ketone is also possible.

Synthesis and Reactivity

Synthesis: The Claisen Condensation

The most direct and common method for synthesizing β-keto esters is the Claisen condensation. In this reaction, an ester with α-hydrogens undergoes self-condensation in the presence of a strong base (e.g., sodium ethoxide) to form a β-keto ester. For this compound, this involves the condensation of two molecules of ethyl stearate.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This is a representative protocol. All work should be conducted in a fume hood with appropriate personal protective equipment.

-

Preparation: Ensure all glassware is oven-dried. In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add sodium ethoxide (1.0 eq) to anhydrous ethanol.

-

Addition of Ester: Slowly add ethyl stearate (2.0 eq) to the flask with vigorous stirring.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically driven to completion by the distillation of ethanol.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add an aqueous solution of a weak acid (e.g., 1 M HCl) until the solution is neutral to slightly acidic. This step protonates the enolate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Core Reactivity

The utility of this compound in synthesis stems from its multiple reactive sites. The presence of the long alkyl chain can be used to impart lipophilicity or serve as a large, sterically-hindering group in subsequent molecular designs.

Caption: Key reactive sites of this compound.

-

The α-Carbon: This is the most important reactive center. The α-protons are acidic (pKa ≈ 11 in DMSO) and can be easily removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly alkyl halides (alkylation) or acyl chlorides (acylation), to form new C-C bonds. This is the cornerstone of acetoacetic ester synthesis for producing substituted ketones.

-

The Ester Group: The ester can be hydrolyzed under acidic or basic conditions. Saponification (basic hydrolysis) followed by acidification and gentle heating leads to decarboxylation, yielding a substituted methyl ketone. This is a classic transformation in drug synthesis.

-

The Ketone Group: The ketone carbonyl can undergo standard carbonyl reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), or it can react with amines to form enamines or imines.

Applications in Research and Drug Development

While ethyl stearate is used as an emollient and in pharmaceutical formulations[5], the synthetic versatility of this compound opens up more specialized applications.

-

Intermediate for Complex Lipids: The ability to alkylate the α-carbon allows for the synthesis of complex, branched-chain fatty acids or keto-lipids which can be studied as enzyme substrates or signaling molecules.

-

Scaffold for Lipophilic Drugs: The stearoyl chain provides a large, lipophilic tail that can be used to improve the membrane permeability or fat solubility of a polar drug molecule. The β-keto ester moiety can serve as a chemical handle to attach a pharmacophore via alkylation, followed by decarboxylation to yield the final drug conjugate.

-

Prodrug Design: The ester linkage can be designed to be cleaved by metabolic esterases in the body, releasing an active drug. The long chain can help in formulating the prodrug in lipid-based delivery systems.

-

Marker for Alcohol Consumption: Related fatty acid ethyl esters (FAEEs), such as ethyl stearate, are known markers of excessive alcohol consumption and can be isolated from hair.[10]

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. Therefore, safety precautions must be based on analogous compounds, such as ethyl stearate and other high-molecular-weight esters.

-

Hazard Classification: Likely classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4]

-

Handling: Use in a well-ventilated area or fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][12] Avoid breathing vapors or dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.

Users are required to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a functionally rich molecule that merges the physical characteristics of a long-chain fatty acid ester with the potent synthetic utility of a β-keto ester. Its key features—the highly reactive α-carbon, the keto and ester groups amenable to diverse transformations, and the lipophilic stearoyl chain—make it a compelling building block for organic synthesis. For researchers in drug development, it offers a versatile scaffold for creating novel lipophilic compounds, complex lipids, and targeted drug delivery systems. A thorough understanding of its fundamental properties, particularly its tautomeric nature and reactivity, is essential for unlocking its full synthetic potential.

References

-

FINETECH INDUSTRY LIMITED. This compound | CAS: 7146-82-9. [Link]

-

PubChem. Ethyl stearate | C20H40O2 | CID 8122. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C22H42O3). [Link]

-

Lab Alley. Ethyl Acetate Safety Data Sheet. [Link]

-

University of Birmingham. Spectra of ethyl acetate. [Link]

-

ScienceAsia. Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. [Link]

-

Chemistry LibreTexts. Properties of Esters. [Link]

-

Organic Syntheses. ETHYL BENZOYLACETATE. [Link]

Sources

- 1. This compound | CAS: 7146-82-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound | 7146-82-9 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Ethyl stearate | C20H40O2 | CID 8122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scienceasia.org [scienceasia.org]

- 9. PubChemLite - this compound (C22H42O3) [pubchemlite.lcsb.uni.lu]

- 10. caymanchem.com [caymanchem.com]

- 11. fishersci.com [fishersci.com]

- 12. rcilabscan.com [rcilabscan.com]

An In-depth Technical Guide to the Synthesis of Ethyl Stearoylacetate via Claisen Condensation

Abstract

This guide provides a comprehensive technical overview of the synthesis of ethyl stearoylacetate, a valuable β-keto ester, through the crossed Claisen condensation. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, provides a detailed and validated experimental protocol, and explores the critical parameters that govern the success of the reaction. By elucidating the causality behind experimental choices, this guide aims to equip the reader with the necessary expertise to not only replicate the synthesis but also to adeptly troubleshoot and optimize the process for their specific applications.

Introduction: The Significance of β-Keto Esters and the Claisen Condensation

β-keto esters are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, natural products, and specialty chemicals.[1] Their utility stems from the presence of two carbonyl groups and an acidic α-hydrogen, which allows for a rich and diverse range of subsequent chemical transformations.

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, providing a direct and efficient route to β-keto esters from simple ester precursors.[2][3] The reaction involves the base-promoted condensation of two ester molecules, where one acts as a nucleophilic enolate and the other as an electrophilic acyl acceptor.[4][5] This guide focuses on the crossed or mixed Claisen condensation, a variation where two different esters are employed. Specifically, we will detail the synthesis of this compound from ethyl stearate and ethyl acetate.

The Mechanism of the Crossed Claisen Condensation

The synthesis of this compound proceeds via a crossed Claisen condensation mechanism. In this specific case, ethyl acetate, which possesses acidic α-protons, serves as the enolizable component, while ethyl stearate acts as the non-enolizable electrophile. The reaction is driven to completion by the formation of a highly stabilized enolate of the resulting β-keto ester.[3][6]

The mechanism can be broken down into four key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an α-proton from ethyl acetate to form a nucleophilic enolate ion. This is the rate-determining step of the reaction.

-

Nucleophilic Attack: The enolate of ethyl acetate attacks the electrophilic carbonyl carbon of ethyl stearate, forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as a leaving group.

-

Deprotonation of the β-Keto Ester: The newly formed this compound has a highly acidic proton between the two carbonyl groups (pKa ≈ 11).[6][7] The ethoxide ion generated in the previous step rapidly and irreversibly deprotonates the β-keto ester, forming a resonance-stabilized enolate. This final deprotonation step is the thermodynamic driving force for the reaction, shifting the equilibrium towards the product.[4][5]

-

Protonation (Workup): In a final workup step, an aqueous acid (e.g., dilute HCl or H₂SO₄) is added to neutralize the reaction mixture and protonate the enolate, yielding the final this compound product.[2][8]

Visualization of the Reaction Mechanism

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

ETHYL STEAROYLACETATE chemical structure and IUPAC name

An In-depth Technical Guide to Ethyl Stearoylacetate: Structure, Synthesis, and Applications

Abstract

This compound, systematically known as ethyl 3-oxoicosanoate, is a β-keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and an ester group, renders it a versatile precursor for the synthesis of a wide array of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed examination of its synthesis via the Crossed Claisen condensation. We will delve into the mechanistic underpinnings of its formation, its characteristic keto-enol tautomerism, and its applications as a synthetic intermediate, particularly within the context of research and pharmaceutical development.

Chemical Identity and Molecular Structure

The precise identification of a chemical entity is foundational to all subsequent research and application. This compound is known by several identifiers, the most critical of which are its IUPAC name and CAS number.

-

IUPAC Name: ethyl 3-oxoicosanoate[1]

-

Common Name: this compound

The structure consists of a twenty-carbon chain derived from stearic acid, with a ketone at the β-position (C3) relative to the ethyl ester group.

Caption: Chemical Structure of Ethyl 3-oxoicosanoate.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reactivity, and suitability for various applications. The data presented below is a compilation from validated chemical databases.

| Property | Value | Source |

| Molecular Formula | C22H42O3 | [1][2][5] |

| Molecular Weight | 354.57 g/mol | [3][5] |

| InChI Key | ZSZUZHXUJXYSMM-UHFFFAOYSA-N | [1][2] |

| Stereochemistry | Achiral | [5] |

| Predicted XlogP | 8.7 | [1] |

| Charge | 0 | [5] |

Synthesis: The Crossed Claisen Condensation

This compound is synthesized via a Crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[6] This reaction involves the condensation of two different esters in the presence of a strong base.[7]

Mechanistic Rationale

The Claisen condensation proceeds through the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[8][9] For the synthesis of this compound, the reactants are ethyl stearate and ethyl acetate.

Causality of Experimental Choices:

-

Reactants: Ethyl stearate provides the long alkyl chain, while ethyl acetate serves as the source of the acetyl group that becomes the keto-ester moiety.

-

Base: A strong, non-nucleophilic base like sodium ethoxide (NaOEt) in ethanol is typically used.[7][10] The choice of ethoxide as the base is critical; it matches the alkoxy group of the esters, preventing transesterification, a potential side reaction that would lead to a mixture of products.

-

Stoichiometry: A full equivalent of the base is required because the resulting β-keto ester is more acidic than the starting alcohol (ethanol). The base deprotonates the product, driving the equilibrium towards the formation of the desired product.[7] The reaction is then quenched with acid to re-protonate the β-keto ester enolate.[8]

Caption: Workflow of the Crossed Claisen Condensation.

Experimental Protocol

This protocol is a representative procedure for the gram-scale synthesis of this compound.

Materials:

-

Ethyl stearate

-

Ethyl acetate (dried)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene (dried)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction flask, condenser, dropping funnel, magnetic stirrer

Procedure:

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).

-

Base Preparation: Dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol within the reaction flask.

-

Reactant Addition: Add a solution of ethyl stearate (1.0 equivalent) and an excess of ethyl acetate (e.g., 3-4 equivalents) in dried toluene to the dropping funnel. Add this solution dropwise to the stirred base solution at room temperature. The excess ethyl acetate helps favor the desired crossed condensation over the self-condensation of ethyl stearate.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Cool the mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity: Keto-Enol Tautomerism

A hallmark of β-dicarbonyl compounds, including this compound, is their existence as an equilibrium mixture of two tautomers: the keto form and the enol form.[11][12] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[11]

The equilibrium position is influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding.[12][13] In nonpolar solvents, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. This tautomerism is crucial as the enol or its conjugate base (the enolate) is the key nucleophilic species in many subsequent reactions.[12]

Caption: Equilibrium between the keto and enol tautomers.

Applications in Research and Drug Development

While simple ethyl esters like ethyl acetate are widely used as solvents in the pharmaceutical industry[14][15], more complex molecules like this compound serve as critical chemical intermediates or building blocks.[16] Its value lies in the versatile reactivity of the β-keto ester moiety.

Synthetic Utility:

-

Acetoacetic Ester Synthesis: The methylene protons between the two carbonyl groups are acidic and can be easily removed by a base. The resulting enolate can be alkylated or acylated, allowing for the construction of more complex carbon skeletons.

-

Heterocycle Synthesis: β-keto esters are common precursors for synthesizing heterocyclic compounds, such as pyrazoles, pyrimidines, and coumarins, which are privileged structures in medicinal chemistry.

-

Decarboxylation: The β-keto ester can be hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone. This provides a route to long-chain methyl ketones.

For drug development professionals, this compound represents a lipophilic building block that can be used to introduce long alkyl chains into a target molecule, potentially modifying its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Conclusion

This compound (ethyl 3-oxoicosanoate) is a valuable β-keto ester with a well-defined structure and predictable reactivity. Its synthesis is reliably achieved through the Crossed Claisen condensation, a cornerstone reaction in organic chemistry. The molecule's utility, primarily driven by the reactivity of its keto-enol tautomers, makes it a significant intermediate for synthetic chemists in academic research and the pharmaceutical industry, enabling the construction of complex molecular frameworks from simple, readily available precursors.

References

- This compound - gsrs. (n.d.).

- This compound (C22H42O3) - PubChemLite. (n.d.).

- This compound | CAS: 7146-82-9. (n.d.). FINETECH INDUSTRY LIMITED.

- Synthesis of ethyl 3-oxohexanoate. (n.d.). PrepChem.com.

- The Claisen Condensation. (n.d.).

- Chapter 21: Ester Enolates. (n.d.).

- This compound synthesis. (n.d.). ChemicalBook.

- This compound | 7146-82-9. (n.d.). ChemicalBook.

- Ethyl Ester Uses: A Versatile Compound Across Diverse Industries. (2025). BIVITURE.

- Keto-Enol Tautomerism: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner.

- The Claisen Condensation Reaction. (2023). OpenStax.

- Ethyl Acetate Applications in Pharmaceuticals: An Overview. (2025).

- Claisen Condensation. (n.d.). Organic Chemistry Portal.

- Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis. (2023). YouTube.

- The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR. (2007). PubMed.

- Keto-Enol Tautomerism: Key Points. (2022). Master Organic Chemistry.

- Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose. (2023). Bahtera Adi Jaya.

- Ethyl lactate as a green solvent in the pharmaceutical industry. (2023). ResearchGate.

Sources

- 1. PubChemLite - this compound (C22H42O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | CAS: 7146-82-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 7146-82-9 [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. youtube.com [youtube.com]

- 11. Keto-Enol Tautomerism: Definition, Examples, and Mechanism [chemistrylearner.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 15. Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose - Bahtera Adi Jaya [bahteraadijaya.com]

- 16. biviture.com [biviture.com]

An In-depth Technical Guide to Ethyl Stearoylacetate (CAS No. 7146-82-9)

Introduction

Ethyl stearoylacetate, also known as Ethyl 3-oxoeicosanoate, is a long-chain β-keto ester of significant interest in various scientific domains.[1] Its unique molecular structure, featuring a reactive β-keto ester moiety appended to a long lipophilic stearoyl chain, imparts a combination of properties that make it a valuable intermediate in organic synthesis and a candidate for formulation in pharmaceuticals and personal care products. This guide provides a comprehensive technical overview, from its fundamental chemical properties and synthesis to its analytical characterization, applications, and safe handling protocols. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to leverage this compound's full potential.

Part 1: Chemical Identity and Physicochemical Properties

This compound is systematically named ethyl 3-oxoeicosanoate.[1] It is a complex organic molecule that combines the features of a fatty acid ester with a ketone, creating a reactive functional group that is a cornerstone of synthetic chemistry.

Table 1: Chemical Identifiers and Properties of this compound

| Parameter | Value | Source(s) |

| CAS Number | 7146-82-9 | [1][2][3][4] |

| Molecular Formula | C22H42O3 | [3][5] |

| Molecular Weight | 354.57 g/mol (approx. 354.6) | [3] |

| Synonyms | Ethyl 3-oxoeicosanoate, Eicosanoic acid, 3-oxo-, ethyl ester | [1] |

| Canonical SMILES | O=C(OCC)CC(=O)CCCCCCCCCCCCCCCCC | [1] |

| InChI Key | ZSZUZHXUJXYSMM-UHFFFAOYSA-N | [1][3] |

Part 2: Synthesis of this compound

The synthesis of β-keto esters like this compound is a well-established field in organic chemistry. The most common and industrially scalable method is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base. For this compound, this would typically involve the condensation of ethyl acetate with an ester of stearic acid, such as methyl stearate.

While specific synthesis routes for CAS number 7146-82-9 are noted from precursors like "Octadecanimidic acid, methyl ester, hydrochloride (1:1)", a more general and illustrative protocol based on the Claisen condensation provides greater instructional value for a researcher.[6]

Conceptual Synthetic Workflow: Claisen Condensation

The diagram below outlines the logical steps for a Claisen-type synthesis, a foundational method for creating the C-C bond central to the β-keto ester functionality.

Caption: Conceptual workflow for the synthesis of this compound via Claisen condensation.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example for the synthesis of a β-keto ester and should be adapted and optimized for the specific synthesis of this compound.

-

Preparation of Base: Dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., Argon) to prepare a fresh solution of sodium ethoxide. The choice of ethoxide as the base is critical to prevent transesterification side reactions with the ethyl ester product.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add the prepared sodium ethoxide solution.

-

Addition of Reactants: Slowly add a mixture of ethyl acetate and methyl stearate to the flask via the dropping funnel while stirring vigorously. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours to drive the condensation to completion. The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching and Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over a mixture of ice and a weak acid (e.g., acetic acid or dilute HCl) to neutralize the excess base and protonate the resulting β-keto ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic phase over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Part 3: Analytical Characterization

Robust structural confirmation is essential for any chemical entity used in research and development. A combination of spectroscopic and chromatographic methods provides unequivocal evidence of the identity and purity of this compound.[7]

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the analytical validation of a synthesized compound like this compound.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | 7146-82-9 [chemicalbook.com]

- 3. This compound | CAS: 7146-82-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Pfaltz & Bauer | Search [pfaltzandbauer.com]

- 5. PubChemLite - this compound (C22H42O3) [pubchemlite.lcsb.uni.lu]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Ethyl Stearoylacetate

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl stearoylacetate, also known as ethyl 3-oxoeicosanoate, is a long-chain β-keto ester with significant potential in various scientific and industrial applications, including organic synthesis and pharmaceutical sciences.[1][2] Its unique structure, combining a long fatty acid chain with a reactive β-keto ester functional group, imparts properties that make it a valuable intermediate and formulation excipient. This guide provides a comprehensive overview of its molecular characteristics, synthesis, physicochemical properties, potential applications in drug development, and safety and handling protocols.

Core Molecular and Physical Properties

This compound is a complex organic molecule with the chemical formula C22H42O3.[1] It has a molecular weight of approximately 354.6 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C22H42O3 | [1] |

| Molecular Weight | 354.6 g/mol | [1] |

| IUPAC Name | Ethyl 3-oxoeicosanoate | [2] |

| CAS Number | 7146-82-9 | [1] |

| Property | Estimated Value/Characteristic | Basis of Estimation | Source (Analogous Compound) |

| Appearance | Waxy solid at or below room temperature | Based on ethyl stearate, which is a solid below 34°C.[3] | [3] |

| Melting Point | Expected to be in a similar range to ethyl stearate (34-38°C) | Structural similarity to ethyl stearate. | [3] |

| Boiling Point | High boiling point, likely distillable under reduced pressure | Long alkyl chain significantly increases the boiling point. Ethyl stearate boils at 213-215°C at 15 mmHg.[3] | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chlorinated solvents | The long, nonpolar stearoyl chain dominates the molecule's polarity. | General principle for long-chain lipids |

| Stability | Stable under normal conditions. Incompatible with strong acids and bases. | General stability of esters and β-keto esters.[4] | [4] |

Synthesis of this compound

The primary method for synthesizing β-keto esters like this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with an enolizable α-hydrogen with another ester. For the synthesis of this compound, a crossed Claisen condensation between ethyl stearate and ethyl acetate would be a plausible route.

Reaction Principle: Claisen Condensation

The Claisen condensation proceeds via the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide group yields the β-keto ester. A strong base, such as sodium ethoxide, is typically used to deprotonate the α-carbon of the ester.

Caption: Generalized workflow for the synthesis of this compound via Claisen condensation.

Proposed Experimental Protocol

The following is a proposed, detailed protocol for the synthesis of this compound, adapted from established procedures for similar Claisen condensations, such as the synthesis of ethyl benzoylacetate.[5][6]

Materials:

-

Ethyl stearate

-

Ethyl acetate (anhydrous)

-

Sodium ethoxide or sodium metal

-

Anhydrous ethanol (if using sodium metal)

-

Toluene or another suitable anhydrous, non-protic solvent

-

Hydrochloric acid or acetic acid (for workup)

-

Diethyl ether or other extraction solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide (if using sodium metal): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ.

-

Reaction Setup: If using commercial sodium ethoxide, suspend it in anhydrous toluene in the reaction flask under a nitrogen atmosphere.

-

Addition of Esters: To the stirred solution of sodium ethoxide, add a mixture of ethyl stearate and a molar excess of ethyl acetate.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid or acetic acid to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques. The following are the expected spectral characteristics based on its structure and data from analogous compounds.

1H and 13C NMR Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm). A singlet for the methylene protons between the two carbonyl groups (α-methylene) would likely appear around 3.4 ppm. The long alkyl chain of the stearoyl group will produce a complex multiplet in the upfield region (around 0.8-1.6 ppm), with a characteristic triplet for the terminal methyl group.

-

13C NMR: The carbon NMR spectrum will show two distinct carbonyl signals, one for the ketone (around 202-205 ppm) and one for the ester (around 167-170 ppm).[7] The carbons of the ethyl group will appear at approximately 61 ppm (CH2) and 14 ppm (CH3).[8] The α-methylene carbon will be visible around 50 ppm, and the numerous carbons of the stearoyl chain will appear in the 20-40 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by two strong carbonyl (C=O) stretching bands. The ketone C=O stretch is expected around 1715-1720 cm-1, and the ester C=O stretch at a slightly higher frequency, around 1735-1745 cm-1.[9][10] Strong C-O stretching vibrations for the ester group will be present in the 1300-1000 cm-1 region.[10] The C-H stretching vibrations of the long alkyl chain will be observed just below 3000 cm-1.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) at m/z 354. Characteristic fragmentation patterns would include the loss of the ethoxy group (-OC2H5) and cleavage at various points along the stearoyl chain.

Potential Applications in Drug Development

While specific applications of this compound are not extensively documented, its chemical nature as a long-chain β-keto ester suggests several potential uses in the pharmaceutical industry.

Intermediate in Organic Synthesis

β-Keto esters are versatile building blocks in organic synthesis. The presence of the reactive α-methylene group allows for easy alkylation and acylation, making this compound a potential precursor for the synthesis of complex lipids and other long-chain molecules with pharmaceutical relevance.

Excipient in Drug Formulations

The long, lipophilic stearoyl chain makes this compound a candidate for use as a pharmaceutical excipient.[11] It could function as a lipid component in various drug delivery systems.

-

Lipid Nanoparticles (LNPs): The structural similarity of the stearoyl group to endogenous lipids suggests that this compound could be incorporated into LNPs for the delivery of nucleic acids (like mRNA or siRNA) or hydrophobic small molecule drugs.[8] The lipid composition of LNPs is crucial for their stability and delivery efficiency.

-

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These systems are used to improve the bioavailability of poorly water-soluble drugs. This compound could serve as a solid lipid matrix or a liquid lipid component in these formulations.

-

Topical and Transdermal Formulations: Its lipophilic nature could make it a suitable component in creams, ointments, and patches to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin.

Caption: Potential roles of this compound in pharmaceutical research and development.

Safety and Handling

-

Hazard Classification: Based on analogous compounds, this compound may cause skin and eye irritation.[3] Inhalation of dust or vapor may cause respiratory tract irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[3] Use in a well-ventilated area or with a chemical fume hood.[3]

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid breathing dust or vapors.[4] Keep away from ignition sources as fine dust may be combustible.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from strong acids, bases, and oxidizing agents.[4]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[3]

-

Eye Contact: Rinse cautiously with water for several minutes.[12] Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Inhalation: Move to fresh air.[3]

-

Ingestion: Do NOT induce vomiting.[4] Seek medical attention.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable long-chain β-keto ester with considerable potential in organic synthesis and as an excipient in advanced drug delivery systems. While specific experimental data for this compound is limited, its properties and reactivity can be reliably inferred from well-studied analogous compounds. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their work, while emphasizing the need for careful handling and further experimental characterization.

References

-

GSRS. This compound. Available at: [Link]

-

Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. Org. Synth. 1925, 4, 27. Available at: [Link]

-

CPAChem. Safety data sheet. 2023. Available at: [Link]

-

Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Available at: [Link]

-

Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. Org. Synth. 1943, 23, 37. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram. Available at: [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

HMDB. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Available at: [Link]

-

GSRS. This compound. Available at: [Link]

-

European Pharmaceutical Review. The central role of excipients in drug formulation. 2013. Available at: [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. 2024. Available at: [Link]

Sources

- 1. This compound | CAS: 7146-82-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. hmdb.ca [hmdb.ca]

- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Ethyl acetoacetate [webbook.nist.gov]

- 12. cpachem.com [cpachem.com]

A Technical Guide to the Physical State and Appearance of Ethyl Stearoylacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl stearoylacetate (CAS No. 7146-82-9), a long-chain β-keto ester, presents a unique molecular architecture of significant interest in synthetic organic chemistry and drug development. Its structure, combining a lipophilic 18-carbon stearoyl chain with the reactive β-keto ester moiety, makes it a valuable synthon for constructing complex molecules. Despite its synthetic potential, comprehensive data on its fundamental physical properties are not widely documented in standard chemical databases. This guide synthesizes available information, provides expert analysis based on structural analogy, and outlines rigorous methodologies for the empirical determination of its physical state and appearance, ensuring a foundation of scientific integrity for its use in research and development.

Chemical Identification and Structure

Before assessing its physical characteristics, it is crucial to precisely identify the compound .

-

Chemical Name: Ethyl 3-oxoicosanoate

-

Common Synonyms: this compound; Stearoylacetic Acid Ethyl Ester[1]

-

CAS Number: 7146-82-9[2]

-

Molecular Formula: C₂₂H₄₂O₃[2]

-

Molecular Weight: 354.57 g/mol [1]

The structure consists of a C18 acyl group (stearoyl) attached to an ethyl acetoacetate backbone. This long aliphatic chain is the dominant structural feature and is paramount in dictating its physical properties.

Physical State and Appearance

Direct, experimentally verified data on the physical state and appearance of this compound is scarce in publicly accessible literature and safety data sheets. However, a combination of information from chemical suppliers and reasoned scientific inference based on its molecular structure allows for a reliable characterization.

Physical State

While not definitively stated in primary literature, this compound is anticipated to be a waxy solid at standard temperature and pressure (25 °C, 1 atm). This expert assessment is based on the following causal factors:

-

High Molecular Weight: With a molecular weight of 354.57 g/mol , significant van der Waals forces exist between molecules, favoring a condensed, solid state.

-

Long Aliphatic Chain: The C18 stearoyl chain promotes strong intermolecular hydrophobic interactions, which are characteristic of waxes and long-chain fatty acids and their derivatives.

-

Structural Analogy: The closely related compound, ethyl stearate (CAS 111-61-5), which lacks the β-keto group, is a white, waxy solid with a melting point range of 30-39 °C.[3][4] The addition of a ketone functional group in this compound is expected to increase polarity and the potential for dipole-dipole interactions, which would typically raise the melting point further, reinforcing the assertion that it is a solid at room temperature.

Appearance and Odor

Based on available supplier data, this compound is described as having a fruity, sweet, and caramel-like odor .[1] The appearance, while not explicitly documented, is likely a white to off-white or pale yellow waxy solid, consistent with other long-chain fatty acid esters.

Physicochemical Properties

The quantitative data available for this compound are primarily based on computational predictions. These values provide a valuable baseline for experimental design and handling protocols.

| Property | Value | Source & Notes |

| Physical State | Solid (Inferred) | Based on high molecular weight and structural analogy to ethyl stearate. |

| Appearance | White to off-white waxy solid (Inferred) | Typical appearance for long-chain fatty esters. |

| Odor | Fruity, sweet, caramel-like | [1] |

| CAS Number | 7146-82-9 | [2] |

| Molecular Formula | C₂₂H₄₂O₃ | [2] |

| Molecular Weight | 354.57 g/mol | [1] |

| Melting Point | Data not available | Expected to be above room temperature. See Protocol 4.1. |

| Boiling Point | 378.4 °C at 760 mmHg | [1] (Predicted) |

| Flash Point | 154.8 °C | [1] (Predicted) |

| Density | 0.903 g/cm³ | [1] (Predicted) |

Experimental Protocols for Physical Characterization

To address the absence of verified experimental data, the following self-validating protocols are provided for researchers to empirically determine the physical properties of this compound or similar uncharacterized compounds.

Workflow for Physical State Determination

The logical flow for characterizing a novel substance is outlined below. This workflow ensures a systematic and safe approach to gathering fundamental physical data.

Caption: Systematic workflow for the physical characterization of an unknown compound.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes a standard, reliable method for determining the melting range of a solid organic compound like this compound.

Principle: A small, finely powdered sample is heated slowly in a capillary tube within a calibrated apparatus. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point) is recorded as the melting range. A narrow range (< 2 °C) is indicative of high purity.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is dry. If necessary, dry under vacuum.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Using a spatula, crush the solid into a fine powder. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary tube (sealed at one end) into the powdered sample. A small plug of material (2-4 mm in height) should enter the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Determination:

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (based on analogy, an initial target could be ~30 °C).

-

Once this temperature is reached, adjust the heating rate to a slow, controlled ramp of 1-2 °C per minute. This slow rate is critical for accurate determination.

-

Record T₁: The temperature at which the first drop of liquid appears in the sample.

-

Record T₂: The temperature at which the last solid particle melts, and the entire sample is a clear liquid.

-

-

Validation and Reporting:

-

The melting range is reported as T₁ - T₂.

-

Perform the measurement in triplicate to ensure reproducibility. The results should agree within 1-2 °C.

-

If the melting range is broad, it may indicate the presence of impurities. Recrystallization of the sample followed by re-measurement can be used to validate this.

-

Conclusion

This compound (CAS No. 7146-82-9) is a high-molecular-weight β-keto ester. While verified experimental data on its physical properties are limited, a scientifically sound assessment based on its chemical structure and comparison with analogues indicates it is a waxy solid at room temperature with a characteristic sweet, fruity odor. The provided protocols offer a rigorous framework for researchers to empirically determine its properties, ensuring data integrity for its application in drug discovery and complex organic synthesis.

References

-

LookChem. "Cas 7146-82-9, this compound". Accessed January 22, 2026. [Link]

-

PubChem. "Ethyl stearate". National Center for Biotechnology Information. Accessed January 22, 2026. [Link]

-

Finetech Industry Limited. "this compound | CAS: 7146-82-9". Accessed January 22, 2026. [Link]

Sources

The Genesis of a Workhorse Molecule: A Technical Guide to the Discovery and First Synthesis of Ethyl Stearoylacetate

For researchers, scientists, and professionals in drug development, a deep understanding of foundational organic reactions and the molecules they produce is paramount. This guide delves into the discovery and seminal synthesis of ethyl stearoylacetate, a long-chain β-keto ester. We will explore the historical context of its parent reaction, the Claisen condensation, elucidate the mechanistic principles guiding its formation, and present a historically representative protocol for its first synthesis.

The Dawn of β-Keto Esters: A Legacy of Tautomerism and Synthesis

The story of this compound begins not with its own discovery, but with that of its smaller counterpart, ethyl acetoacetate. In 1863, Johann Georg Anton Geuther reported the synthesis of what he termed "ethyl diacetic acid" from the reaction of ethyl acetate with sodium.[1] Concurrently, Edward Frankland and James Duppa independently synthesized the same compound.[1] A vigorous debate ensued regarding its structure, with Geuther proposing an enol form and Frankland and Duppa advocating for a keto structure. This landmark dispute laid the groundwork for the concept of keto-enol tautomerism, a fundamental principle governing the reactivity of the entire class of β-keto esters.

It was Rainer Ludwig Claisen who, in 1887, first published a comprehensive work on the condensation reaction between two esters in the presence of a strong base, a reaction that now bears his name.[2] The Claisen condensation became the cornerstone for synthesizing β-keto esters, valued for their versatile reactivity in forming carbon-carbon bonds, a critical step in the construction of complex molecular architectures.[2][3]

The First Synthesis of this compound: A Historically Representative Protocol

The synthesis of this compound is achieved through a crossed Claisen condensation between ethyl stearate and ethyl acetate. In this reaction, ethyl acetate, which possesses acidic α-protons, is deprotonated by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl stearate, which does not readily self-condense under these conditions.

Causality of Experimental Choices:

-

Choice of Base: Sodium ethoxide is the classic base for this reaction.[4] Its use is crucial because it is the conjugate base of the ethanol byproduct, thus preventing unwanted transesterification reactions with the esters.[2] The use of metallic sodium, a common practice in early organic synthesis, leads to the in situ formation of sodium ethoxide from the trace amounts of ethanol present in the ethyl acetate.

-

Reaction Solvent: Anhydrous diethyl ether or benzene were common solvents for such reactions, providing an inert medium for the condensation to occur. The exclusion of water is critical to prevent the hydrolysis of the esters and the quenching of the base.

-

Acidic Workup: The reaction is quenched with a dilute acid to neutralize any remaining base and to protonate the resulting enolate of the β-keto ester product.[4] This is a necessary step to isolate the final this compound product.

Step-by-Step Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of clean, dry sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.

-

Reaction Setup: To the flask containing the sodium ethoxide solution, add 31.4 g (0.1 mol) of ethyl stearate dissolved in 50 mL of anhydrous diethyl ether.

-

Addition of Ethyl Acetate: While stirring vigorously, slowly add 8.81 g (0.1 mol) of anhydrous ethyl acetate to the reaction mixture.

-

Reaction: Gently heat the mixture to reflux for 2-3 hours. The reaction mixture will likely become viscous and turn a yellowish color.

-

Quenching and Extraction: After the reflux period, cool the reaction mixture in an ice bath. Slowly and carefully add 100 mL of 10% sulfuric acid with stirring to neutralize the mixture. Transfer the mixture to a separatory funnel.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under high vacuum to yield the final product.

Properties of this compound

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C22H42O3 |

| Molecular Weight | 354.57 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Approx. 200-205 °C at 10 mmHg |

| CAS Number | 7146-82-9 |

Mechanistic Insights and Visualizations

The Claisen condensation proceeds through a series of well-understood steps involving nucleophilic acyl substitution.

Caption: Mechanism of the Claisen Condensation for this compound Synthesis.

The experimental workflow can be visualized as a linear progression of steps from reaction to purification.

Caption: Experimental Workflow for the Synthesis of this compound.

Conclusion and Future Perspectives

The synthesis of this compound represents a classic application of one of organic chemistry's most powerful carbon-carbon bond-forming reactions. From its historical roots in the debate over keto-enol tautomerism to its synthesis via the Claisen condensation, this molecule serves as an excellent case study in the principles of organic synthesis. For contemporary researchers, understanding these foundational reactions and their historical context provides a robust framework for developing novel synthetic methodologies and designing complex molecules for applications in materials science and drug development.

References

-

Claisen, L. (1887). Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657. [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

-

Wikipedia. (n.d.). Claisen condensation. [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

-

University of California, Irvine. (n.d.). The Claisen Condensation. [Link]

Sources

An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl Stearoylacetate

Abstract

Ethyl stearoylacetate, a long-chain β-keto ester, represents a fascinating molecular system where the principles of keto-enol tautomerism are modulated by the presence of a significant hydrophobic alkyl chain. This technical guide provides a comprehensive exploration of the tautomeric equilibrium of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing this equilibrium, the intricate interplay of structural and environmental factors, and the advanced analytical techniques employed for its characterization. This document synthesizes theoretical knowledge with practical, field-proven insights, offering detailed experimental protocols and data interpretation strategies. While specific quantitative data for this compound is sparse in existing literature, this guide extrapolates from the well-studied behavior of shorter-chain β-keto esters, providing a robust framework for its investigation.

The Duality of Form: Understanding Keto-Enol Tautomerism

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[1] In the case of this compound, this manifests as keto-enol tautomerism, a dynamic equilibrium between the keto form, containing a ketone and an ester carbonyl group, and the enol form, which features a carbon-carbon double bond and a hydroxyl group.[1][2][3]

The keto form is generally the more thermodynamically stable tautomer for simple monocarbonyl compounds.[2][3] However, in β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-electron system.[3][4]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-aromatic ring.[3][4]

Caption: The dynamic equilibrium between the keto and enol tautomers of this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static; it is a delicate balance influenced by a multitude of factors. Understanding these is critical for controlling the properties and reactivity of this compound.

Solvent Effects: The Environmental Arbiter

The polarity of the solvent plays a pivotal role in determining the predominant tautomeric form.

-

Non-polar Solvents (e.g., hexane, benzene, carbon tetrachloride): In these environments, the enol form is generally favored. The intramolecular hydrogen bond of the enol is preserved, as there are no solvent molecules to compete for hydrogen bonding. This internal stabilization is a significant driving force for enolization in non-polar media.[4]

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol. However, they also solvate the polar keto form effectively. The overall effect on the equilibrium can be complex and depends on the specific solvent.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol and form strong intermolecular hydrogen bonds with the keto form, thus stabilizing it.[4] Consequently, the keto form is often favored in polar protic solvents.

Temperature: A Shift in the Balance

Temperature can influence the tautomeric equilibrium. An increase in temperature generally shifts the equilibrium towards the more polar keto form.[5] This is because the disruption of the intramolecularly hydrogen-bonded, ordered structure of the enol becomes entropically more favorable at higher temperatures.

Substituent Effects: The Role of the Stearoyl Chain

The long stearoyl (C17H35) chain in this compound introduces steric and electronic effects that can influence the tautomeric equilibrium.

-

Steric Effects: The bulky stearoyl group can introduce steric hindrance, which may destabilize the planar, six-membered ring of the enol form.[6] This could potentially lead to a lower enol content compared to its shorter-chain analogue, ethyl acetoacetate. However, the flexibility of the long alkyl chain might mitigate this effect to some extent.

-

Electronic Effects: The long alkyl chain is electron-donating through an inductive effect. This can slightly decrease the acidity of the α-protons, making enolization less favorable compared to β-keto esters with electron-withdrawing groups.

Analytical Characterization of the Tautomeric Equilibrium

Several powerful analytical techniques can be employed to qualitatively and quantitatively assess the keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

Proton (¹H) NMR spectroscopy is the most definitive and widely used method for studying keto-enol tautomerism because the interconversion between the keto and enol forms is typically slow on the NMR timescale.[7] This allows for the observation of distinct signals for each tautomer.

Characteristic ¹H NMR Signals:

| Tautomer | Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Keto | Methylene (-CH₂-) | 3.0 - 3.5 | Singlet |

| Methyl of Ethyl (-CH₃) | 1.2 - 1.4 | Triplet | |

| Methylene of Ethyl (-OCH₂-) | 4.1 - 4.3 | Quartet | |

| Enol | Vinylic (=CH-) | 5.0 - 5.5 | Singlet |

| Enolic Hydroxyl (-OH) | 12.0 - 13.0 | Broad Singlet | |

| Methyl of Ethyl (-CH₃) | 1.2 - 1.4 | Triplet | |

| Methylene of Ethyl (-OCH₂-) | 4.1 - 4.3 | Quartet |

Quantitative Analysis:

The percentage of each tautomer can be determined by integrating the characteristic signals. The equilibrium constant (K_eq = [enol]/[keto]) can then be calculated.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

-

Data Acquisition: Record the spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integration and Calculation: Integrate the distinct signals for the keto (methylene protons) and enol (vinylic proton) forms. Calculate the percentage of each tautomer and the equilibrium constant.

Caption: Workflow for Quantitative NMR Analysis of Tautomeric Equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be utilized to study keto-enol tautomerism, as the two forms have different electronic structures and thus absorb light at different wavelengths.

-

Keto Form: Typically exhibits a weak n → π* transition at a shorter wavelength.

-

Enol Form: The conjugated system of the enol form results in a stronger π → π* transition at a longer wavelength.[8]

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare a dilute solution of this compound of a known concentration in a UV-transparent solvent.

-

Blank Measurement: Record a baseline spectrum of the pure solvent.

-

Sample Measurement: Record the UV-Vis spectrum of the this compound solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the absorption maxima corresponding to the keto and enol forms. The relative intensities of these bands can provide a qualitative or semi-quantitative measure of the tautomeric ratio. For quantitative analysis, the molar absorptivity of each tautomer at its λ_max would be required, which can be challenging to determine.

Computational Chemistry: A Predictive Approach

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can provide valuable insights into the tautomeric equilibrium. These methods can predict the relative stabilities of the keto and enol forms and help in the interpretation of experimental spectra.

Computational Protocol: DFT Calculations

-

Structure Building: Construct the 3D structures of both the keto and enol tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in the presence of a solvent (using a continuum solvation model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Energy Calculation: Calculate the relative energies of the two tautomers to predict the equilibrium position. The tautomeric free energy difference in solution (ΔG_solv) is a key parameter.[9][10]

Sources

- 1. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. fiveable.me [fiveable.me]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 10. Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution | bioRxiv [biorxiv.org]